1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone
Overview
Description
1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrazole ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxy-3-naphthalen-2-yloxypropyl bromide with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Scientific Research Applications
1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The naphthalene and pyrazole rings contribute to its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-3-naphthalen-1-yloxypropyl)-3,5-dimethylpyrazole: Similar structure but with a different position of the naphthalene ring.
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazole: Similar structure but without the ethanone group.
Uniqueness
1-[1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone is unique due to the presence of both the ethanone group and the specific positioning of the naphthalene and pyrazole rings
Properties
IUPAC Name |
1-[1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-20(15(3)23)14(2)22(21-13)11-18(24)12-25-19-9-8-16-6-4-5-7-17(16)10-19/h4-10,18,24H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUOTSHPOQTDSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323102 | |
Record name | 1-[1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804945 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890643-99-9 | |
Record name | 1-[1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3,5-dimethylpyrazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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